molecular formula C20H10Cl3N3O3 B611762 VU0483605 CAS No. 1623101-11-0

VU0483605

Numéro de catalogue: B611762
Numéro CAS: 1623101-11-0
Poids moléculaire: 446.67
Clé InChI: HJQXPBKPTGWZCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Schizophrenia Research

VU0483605 has shown promise in preclinical models of schizophrenia. It has been noted to restore glutamate-mediated calcium signaling deficits observed in mutant cell models associated with schizophrenia. This suggests that this compound may ameliorate some cognitive and behavioral symptoms linked to the disorder .

  • Case Study : In rodent models, this compound demonstrated the ability to reverse amphetamine-induced hyperactivity, a behavior predictive of antipsychotic efficacy. These findings indicate its potential as a therapeutic agent for managing psychotic symptoms .

Neuroprotection

Research indicates that mGluR1 activation can provide neuroprotective effects. This compound's modulation of mGluR1 may help reduce neuronal death following ischemic events by enhancing synaptic plasticity and reducing excitotoxicity associated with increased calcium influx through AMPA receptors .

  • Case Study : In models of cerebral ischemia, compounds that activate mGluR1 have been shown to prevent neuronal damage, suggesting that this compound could be beneficial in developing treatments for stroke or traumatic brain injury .

Cognitive Enhancement

Studies have explored the effects of this compound on cognitive functions such as learning and memory. By potentiating mGluR1 signaling, it may enhance synaptic plasticity crucial for memory formation.

  • Case Study : In behavioral assays like the Morris water maze, administration of this compound improved performance in tasks measuring spatial learning and memory retention .

Analyse Biochimique

Biochemical Properties

VU0483605 plays a critical role in biochemical reactions by modulating the activity of mGluR1. It enhances the receptor’s response to glutamate, a key neurotransmitter in the central nervous system. The compound exhibits high selectivity for mGluR1, with EC50 values of 0.39 μM and 0.36 μM for human and rat receptors, respectively . This compound does not show activity against mGluR4, indicating its specificity for mGluR1 . This selective modulation is achieved through positive allosteric modulation, where this compound binds to a site distinct from the glutamate binding site, enhancing the receptor’s response to glutamate.

Cellular Effects

This compound influences various cellular processes by modulating mGluR1 activity. It has been shown to potentiate glutamate-induced calcium signaling in cells expressing mGluR1 . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, in a mutant cell model of schizophrenia, this compound partially restored the reduction in glutamate-mediated calcium signaling . This suggests that this compound can influence neuronal function and potentially ameliorate symptoms associated with neurological disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to an allosteric site on mGluR1, distinct from the orthosteric glutamate binding site. This binding enhances the receptor’s response to glutamate without directly activating the receptor . By acting as a positive allosteric modulator, this compound increases the efficacy of glutamate in activating mGluR1, leading to enhanced downstream signaling. This mechanism is crucial for its potential therapeutic effects in modulating glutamate signaling in neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, with a shelf life of up to six months at -80°C and one month at -20°C when protected from light . Long-term studies have shown that this compound maintains its potency and efficacy in modulating mGluR1 activity over extended periods. Degradation or loss of activity may occur if the compound is not stored properly.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively modulates mGluR1 activity without causing significant adverse effects . At higher doses, potential toxic or adverse effects may be observed. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies have shown that this compound can cross the blood-brain barrier, making it a promising candidate for neurological applications .

Metabolic Pathways

This compound is involved in metabolic pathways that modulate glutamate signaling. The compound interacts with enzymes and cofactors that regulate mGluR1 activity. By enhancing the receptor’s response to glutamate, this compound can influence metabolic flux and metabolite levels in the central nervous system . This modulation is crucial for maintaining proper neuronal function and addressing dysregulation associated with neurological disorders.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s ability to cross the blood-brain barrier allows it to reach target sites in the central nervous system . Once inside the brain, this compound interacts with mGluR1 receptors, modulating their activity and influencing neuronal signaling. The distribution of this compound within tissues is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization is primarily associated with mGluR1 receptors in neuronal cells. The compound’s activity is influenced by its localization within specific cellular compartments or organelles. Post-translational modifications and targeting signals may direct this compound to specific subcellular locations, enhancing its efficacy in modulating mGluR1 activity . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de VU0483605 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés comprennent:

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique:

Analyse Des Réactions Chimiques

Types de réactions

VU0483605 subit diverses réactions chimiques, notamment:

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et un développement ultérieurs .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment:

Mécanisme d'action

This compound agit comme un modulateur allostérique positif du récepteur mGlu1. Il se lie à un site allostérique sur le récepteur, améliorant la réponse du récepteur à son ligand naturel, le glutamate. Cette modulation conduit à une activation accrue des voies de signalisation en aval, notamment la mobilisation du calcium et l'accumulation de monophosphate d'inositol . La capacité du composé à cibler sélectivement les récepteurs mGlu1 sans affecter d'autres sous-types, tels que mGlu4, souligne sa spécificité et sa valeur thérapeutique potentielle .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

VU0483605 se distingue par sa forte sélectivité et sa puissance pour les récepteurs mGlu1, ainsi que par sa capacité à pénétrer la barrière hémato-encéphalique. Contrairement à certains autres modulateurs, il ne présente aucune activité contre les récepteurs mGlu4, ce qui en fait un outil plus ciblé et spécifique pour la recherche .

Activité Biologique

VU0483605 is a compound that functions as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). This compound has garnered attention in neuroscience due to its potential therapeutic applications, particularly in treating psychiatric disorders such as schizophrenia. The following sections detail the biological activity of this compound, including its pharmacological profile, research findings, and case studies.

Pharmacological Profile

This compound exhibits significant activity as a PAM for mGlu1 receptors. The compound has been characterized by various studies that provide insights into its efficacy and mechanism of action.

Key Characteristics:

  • Efficacy : this compound shows potent mGlu1 PAM activity with an effective concentration (EC50) of approximately 390 nM in human receptors and 356 nM in rat receptors .
  • Selectivity : The compound demonstrates selectivity for mGlu1 over other metabotropic glutamate receptors, such as mGlu4, where it shows no significant activity (EC50 > 10 μM) .
  • Mechanism of Action : this compound enhances glutamate-mediated signaling through mGlu1 receptors, which may contribute to its potential therapeutic effects in cognitive enhancement and antipsychotic-like activity .

Research Findings

Several studies have investigated the biological effects of this compound, particularly its impact on behavior in animal models relevant to schizophrenia.

Behavioral Studies:

  • Cognition Enhancement : In rodent models, this compound has been shown to improve performance in tasks assessing cognitive functions, such as the Morris water maze and novel object recognition tests. These enhancements suggest a role for mGlu1 modulation in cognitive processes .
  • Antipsychotic-Like Effects : The compound has demonstrated efficacy in reducing hyperlocomotion induced by NMDA receptor antagonists, a common model for studying antipsychotic effects. This suggests that this compound may mitigate symptoms associated with psychosis .

Comparative Data Table

CompoundTarget ReceptorEC50 (nM)Effects on Behavior
This compoundmGlu1390Enhances cognition; reduces hyperlocomotion
VU0409551mGlu5100Antipsychotic-like; cognition-enhancing
FTIDCmGlu2N/AAmeliorates methamphetamine-induced deficits

Case Studies

Case studies exploring the therapeutic potential of this compound have highlighted its role in modulating synaptic plasticity and cognitive functions.

Case Study Insights:

  • Synaptic Plasticity : Research indicates that this compound can enhance long-term potentiation (LTP) at synapses, which is critical for learning and memory processes. This effect is particularly relevant in models of cognitive deficits associated with schizophrenia .
  • Rescue of Cognitive Deficits : In serine racemase knockout mice, which model aspects of schizophrenia-related cognitive impairment, administration of this compound restored deficits in contextual fear conditioning and synaptic plasticity .

Propriétés

IUPAC Name

3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl3N3O3/c21-12-4-1-3-11-16(12)20(29)26(19(11)28)15-7-6-10(9-14(15)23)25-18(27)17-13(22)5-2-8-24-17/h1-9H,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQXPBKPTGWZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=C(C=C(C=C3)NC(=O)C4=C(C=CC=N4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU0483605
Reactant of Route 2
Reactant of Route 2
VU0483605
Reactant of Route 3
Reactant of Route 3
VU0483605
Reactant of Route 4
Reactant of Route 4
VU0483605
Reactant of Route 5
Reactant of Route 5
VU0483605
Reactant of Route 6
Reactant of Route 6
VU0483605

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.